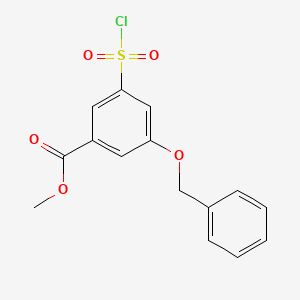
Methyl 3-(benzyloxy)-5-(chlorosulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(benzyloxy)-5-(chlorosulfonyl)benzoate is an organic compound with the molecular formula C15H13ClO5S. It is a derivative of benzoic acid and features a benzyloxy group, a chlorosulfonyl group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-5-(chlorosulfonyl)benzoate typically involves multiple steps:
Starting Material: The synthesis begins with 3-hydroxybenzoic acid.
Benzyloxy Group Introduction: The hydroxyl group of 3-hydroxybenzoic acid is converted to a benzyloxy group using benzyl bromide in the presence of a base such as potassium carbonate.
Esterification: The carboxylic acid group is esterified to form the methyl ester using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzyloxy)-5-(chlorosulfonyl)benzoate undergoes various types of chemical reactions:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane), mild heating.
Reduction: Lithium aluminum hydride, dry ether, low temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions, elevated temperatures.
Major Products
Sulfonamide or Sulfonate Derivatives: Formed from substitution reactions.
Alcohols: Formed from reduction of the ester group.
Carboxylic Acids: Formed from oxidation of the benzyloxy group.
Scientific Research Applications
Methyl 3-(benzyloxy)-5-(chlorosulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-5-(chlorosulfonyl)benzoate depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorosulfonyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(benzyloxy)benzoate: Lacks the chlorosulfonyl group, making it less reactive in substitution reactions.
Methyl 3-(chlorosulfonyl)benzoate: Lacks the benzyloxy group, affecting its reactivity and applications.
Benzoic Acid Derivatives: Various derivatives with different substituents that influence their chemical properties and reactivity.
Uniqueness
Methyl 3-(benzyloxy)-5-(chlorosulfonyl)benzoate is unique due to the presence of both the benzyloxy and chlorosulfonyl groups, which provide a combination of reactivity and functionality not found in simpler benzoic acid derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
Molecular Formula |
C15H13ClO5S |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
methyl 3-chlorosulfonyl-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C15H13ClO5S/c1-20-15(17)12-7-13(9-14(8-12)22(16,18)19)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
KHMGZYQXMXLATL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















